5-Bromo-6-chloronicotinaldehyde

説明

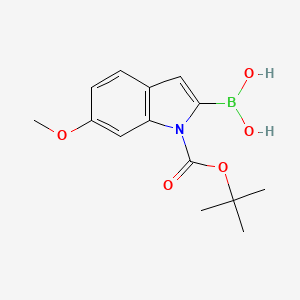

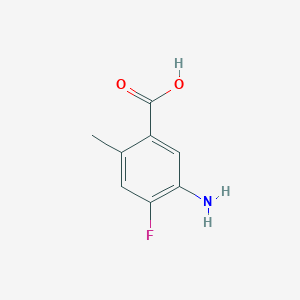

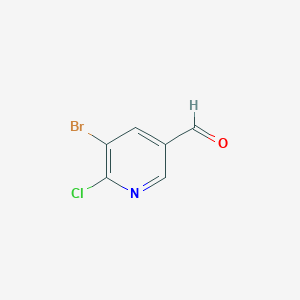

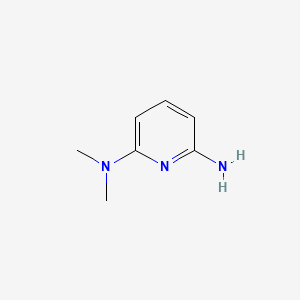

5-Bromo-6-chloronicotinaldehyde is a chemical compound with the molecular formula C6H3BrClNO . It has a molecular weight of 220.45 .

Molecular Structure Analysis

The molecular structure of 5-Bromo-6-chloronicotinaldehyde consists of a pyridine ring with bromine and chlorine substituents, and an aldehyde functional group .科学的研究の応用

Pharmaceutical Research

5-Bromo-6-chloronicotinaldehyde: is a valuable intermediate in pharmaceutical research. It’s utilized in the synthesis of various nicotinic receptor agonists, which are compounds that can mimic the action of the neurotransmitter acetylcholine. This has implications for the development of treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s, where nicotinic receptors play a crucial role .

Organic Synthesis

In organic chemistry, 5-Bromo-6-chloronicotinaldehyde serves as a building block for complex molecules. Its halogenated structure makes it a prime candidate for cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds, thereby expanding the possibilities for creating diverse organic compounds .

Material Science

This compound’s unique properties are explored in material science for the development of novel materials. Its potential for forming coordination complexes with metals can lead to the creation of new catalytic systems or the enhancement of existing ones, which are essential in various industrial processes .

Analytical Chemistry

5-Bromo-6-chloronicotinaldehyde: can be used as a standard or reagent in analytical methods such as NMR, HPLC, LC-MS, and UPLC. .

Agrochemical Research

The compound finds applications in agrochemical research for the synthesis of pesticides and herbicides. Its reactivity allows for the creation of compounds that can selectively target pests and weeds, contributing to the development of more efficient and environmentally friendly agricultural chemicals .

Biotechnology

In biotechnology, 5-Bromo-6-chloronicotinaldehyde is used in the synthesis of small molecules that can interact with biological systems. This has implications for the design of probes or drugs that can modulate biological pathways, leading to advances in medical diagnostics and therapeutics .

作用機序

特性

IUPAC Name |

5-bromo-6-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-5-1-4(3-10)2-9-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMZDNQKFRBLAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801272814 | |

| Record name | 5-Bromo-6-chloro-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-chloronicotinaldehyde | |

CAS RN |

71702-00-6 | |

| Record name | 5-Bromo-6-chloro-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71702-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-chloro-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1290088.png)

![(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290094.png)

![(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290095.png)

![8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1290096.png)